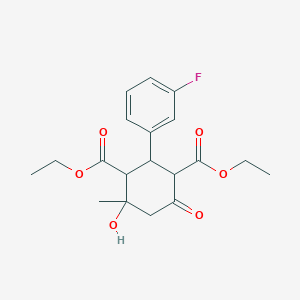![molecular formula C21H17Br3N2O3S B282602 3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazole family and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and downregulating the NF-κB signaling pathway. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of bacterial infections. Additionally, further research is needed to understand its mechanism of action and potential side effects.
In conclusion, 3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound that has shown potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Although there are limitations to its use in lab experiments, there are several future directions for its study, including its potential use in the treatment of neurodegenerative diseases and bacterial infections.
Métodos De Síntesis
The synthesis of 3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-mercaptoimidazole with 4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde in the presence of allyl bromide. The reaction is carried out in anhydrous ethanol at reflux temperature for several hours to obtain the final product.
Aplicaciones Científicas De Investigación
3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has shown potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H17Br3N2O3S |
|---|---|
Peso molecular |
617.1 g/mol |
Nombre IUPAC |
(5E)-5-[[4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H17Br3N2O3S/c1-3-6-26-20(27)17(25-21(26)30)8-12-4-5-18(28-2)13(7-12)11-29-19-15(23)9-14(22)10-16(19)24/h3-5,7-10H,1,6,11H2,2H3,(H,25,30)/b17-8+ |
Clave InChI |
TXTFRAKIGBTWME-CAOOACKPSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)CC=C)COC3=C(C=C(C=C3Br)Br)Br |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)COC3=C(C=C(C=C3Br)Br)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)COC3=C(C=C(C=C3Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



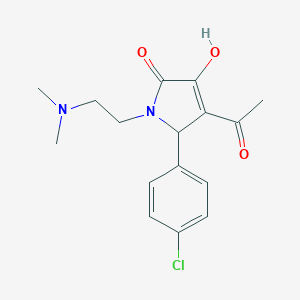
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)
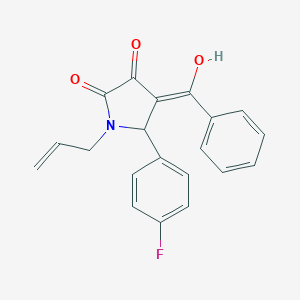
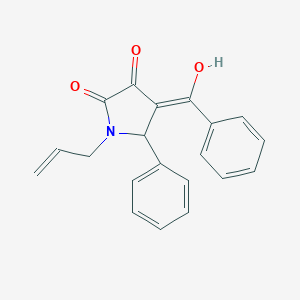
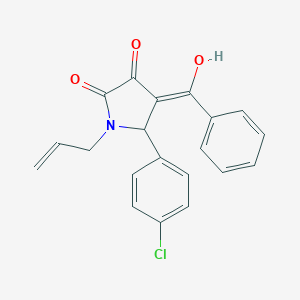
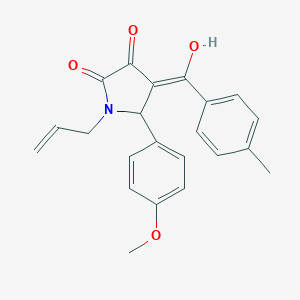
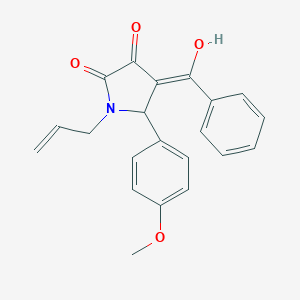
![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)

